(E)-2,3-dibromobut-2-enoic acid
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Overview
Description
(E)-2,3-dibromobut-2-enoic acid is an organic compound characterized by the presence of two bromine atoms and a carboxylic acid group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dibromobut-2-enoic acid typically involves the bromination of but-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the double bond. Commonly, the reaction is performed in the presence of a solvent such as carbon tetrachloride or chloroform, with bromine being added dropwise to the solution of but-2-enoic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-dibromobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibromo derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibromo ketones, while reduction can produce butenoic acid derivatives with fewer bromine atoms .
Scientific Research Applications
(E)-2,3-dibromobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and inhibition mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (E)-2,3-dibromobut-2-enoic acid involves its interaction with molecular targets through its bromine atoms and carboxylic acid group. These functional groups enable the compound to participate in various chemical reactions, including binding to active sites of enzymes or reacting with nucleophiles. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-dibromobut-2-enoic acid: Similar structure but different stereochemistry.
2,3-dichlorobut-2-enoic acid: Chlorine atoms instead of bromine.
2,3-dibromopropanoic acid: Shorter carbon chain.
Uniqueness
(E)-2,3-dibromobut-2-enoic acid is unique due to its specific stereochemistry and the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
Properties
CAS No. |
24557-17-3 |
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Molecular Formula |
C4H4Br2O2 |
Molecular Weight |
243.88 g/mol |
IUPAC Name |
(E)-2,3-dibromobut-2-enoic acid |
InChI |
InChI=1S/C4H4Br2O2/c1-2(5)3(6)4(7)8/h1H3,(H,7,8)/b3-2+ |
InChI Key |
JLOCFBSZCRXEES-NSCUHMNNSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)O)\Br)/Br |
Canonical SMILES |
CC(=C(C(=O)O)Br)Br |
Origin of Product |
United States |
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